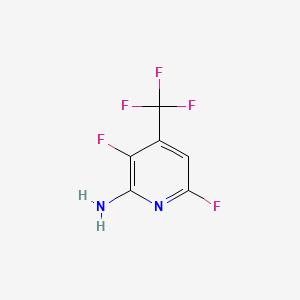

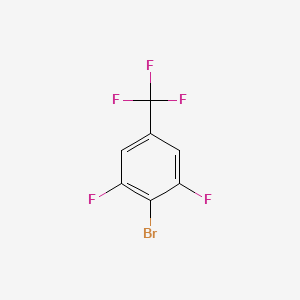

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine

Vue d'ensemble

Description

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .Molecular Structure Analysis

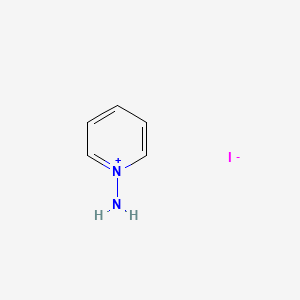

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

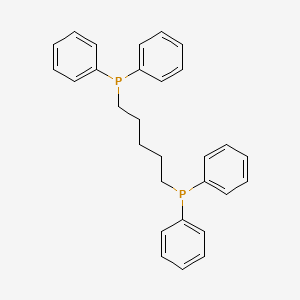

TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Comprehensive Analysis of 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine Applications

The compound 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine is a trifluoromethylpyridine derivative, which is a key structural motif in various active agrochemical and pharmaceutical ingredients. Below is a detailed analysis of its applications across different scientific fields.

Agrochemical Industry

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine: plays a significant role in the synthesis of agrochemicals. Its derivatives are used in the protection of crops from pests, with more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals having acquired ISO common names . The compound’s derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, are in high demand as chemical intermediates for synthesizing crop-protection products .

Pharmaceutical Industry

In the pharmaceutical sector, several TFMP derivatives, including 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine , have been granted market approval. These compounds are used in the development of drugs due to their unique physicochemical properties imparted by the fluorine atom and the pyridine moiety . The presence of fluorine atoms significantly affects the biological activities and physical properties of these compounds.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. Two veterinary products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Compounds

The compound is used in the synthesis of fluorinated organic chemicals, which is an important research topic due to the effects of fluorine on the biological activities and physical properties of compounds. The development of fluorinated compounds has been crucial in advancing the agrochemical, pharmaceutical, and functional materials fields .

Energetic Materials

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine: derivatives exhibit properties that make them potential candidates for insensitive high-energy materials. These include high density, poor water solubility, high thermal stability, superior mechanical sensitivity, and acceptable detonation properties .

Radiobiology

Derivatives of this compound are being researched for use in radiobiology, particularly as imaging agents for various biological applications. The synthesis of 18 F-substituted pyridines, which are of special interest in this field, is an area of active research .

Fluorine Chemistry

The compound contributes to the field of fluorine chemistry, where the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. It is part of the ongoing development of fluorinated chemicals, which has seen a steady increase in interest over the years .

Functional Materials

Lastly, the compound’s derivatives are being explored for their application in the creation of functional materials. The unique characteristics of the fluorine atom and the pyridine moiety offer novel properties that can be leveraged in the design of advanced materials .

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be used in the synthesis of various agrochemical and pharmaceutical ingredients .

Mode of Action

It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in organic compounds can significantly influence their pharmacokinetic properties, often enhancing their metabolic stability and improving their ability to penetrate biological membranes .

Result of Action

It’s worth noting that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the development of various pharmaceutical and veterinary products .

Action Environment

The presence of fluorine atoms in organic compounds can enhance their environmental stability, as fluorine-carbon bonds are among the strongest in organic chemistry .

Safety and Hazards

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propriétés

IUPAC Name |

3,6-difluoro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2/c7-3-1-2(6(9,10)11)4(8)5(12)13-3/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYDRBORZUFFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382312 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

675602-89-8 | |

| Record name | 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Nitro-1,1-dioxido-2,3-dihydro-1-benzothien-3-YL)thio]ethanol](/img/structure/B1273058.png)